

Spectroscopic Analysis of 2-(Bromomethyl)naphthalene: A Technical Guide

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Compound of Interest

Compound Name: 2-(Bromomethyl)-4-cyanonaphthalene

Cat. No.: B11863786

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Disclaimer: Spectroscopic data for the specific compound **2-(bromomethyl)-4-cyanonaphthalene** is not readily available in the public domain. This guide provides a comprehensive overview of the spectroscopic and analytical data for the closely related and well-documented compound, 2-(Bromomethyl)naphthalene. The experimental protocols and data presented herein serve as a representative example for researchers and scientists in the field of drug development and materials science.

This technical guide offers an in-depth look at the spectroscopic characterization of 2-(bromomethyl)naphthalene, a key intermediate in various organic syntheses. The following sections detail its mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy data, along with the methodologies for their acquisition.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(bromomethyl)naphthalene is provided below.

Property	Value
Molecular Formula	C ₁₁ H ₉ Br
Molecular Weight	221.09 g/mol
CAS Number	939-26-4
Melting Point	51-54 °C
Boiling Point	213 °C at 100 mmHg
Appearance	White to yellow crystalline powder

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-(bromomethyl)naphthalene.

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of a compound.

Ion	m/z
[M] ⁺	220, 222 (isotopic peaks)
[M-Br] ⁺	141

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR data provide detailed information about the carbon-hydrogen framework of the molecule. The spectra are typically recorded in deuterated chloroform (CDCl₃).

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.85 - 7.80	m	3H	Aromatic-H
7.55 - 7.45	m	4H	Aromatic-H
4.70	s	2H	-CH ₂ Br

¹³C NMR (Carbon NMR)

Chemical Shift (δ) ppm	Assignment
135.5	Aromatic C
133.2	Aromatic C
133.0	Aromatic C
128.8	Aromatic CH
128.0	Aromatic CH
127.8	Aromatic CH
126.6	Aromatic CH
126.4	Aromatic CH
126.2	Aromatic CH
125.9	Aromatic CH
33.8	-CH ₂ Br

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050	Medium	Aromatic C-H stretch
1595	Medium	Aromatic C=C stretch
1210	Strong	C-Br stretch
740	Strong	Aromatic C-H bend (out-of-plane)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for compounds such as 2-(bromomethyl)naphthalene.

Mass Spectrometry

Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, equipped with an electron ionization (EI) source.

Procedure:

- A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
- The solution is introduced into the ion source, typically via direct infusion or through a gas chromatograph (GC-MS).
- The sample is ionized using a standard electron energy of 70 eV.
- The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
- A mass spectrum is recorded, showing the relative abundance of each ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).

Procedure:

- Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- The NMR tube is placed in the spectrometer's probe.
- The magnetic field is shimmed to achieve homogeneity.
- ^1H and ^{13}C NMR spectra are acquired using standard pulse sequences.
- The resulting free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
- The spectrum is phased, baseline corrected, and referenced (typically to the residual solvent peak or tetramethylsilane).

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

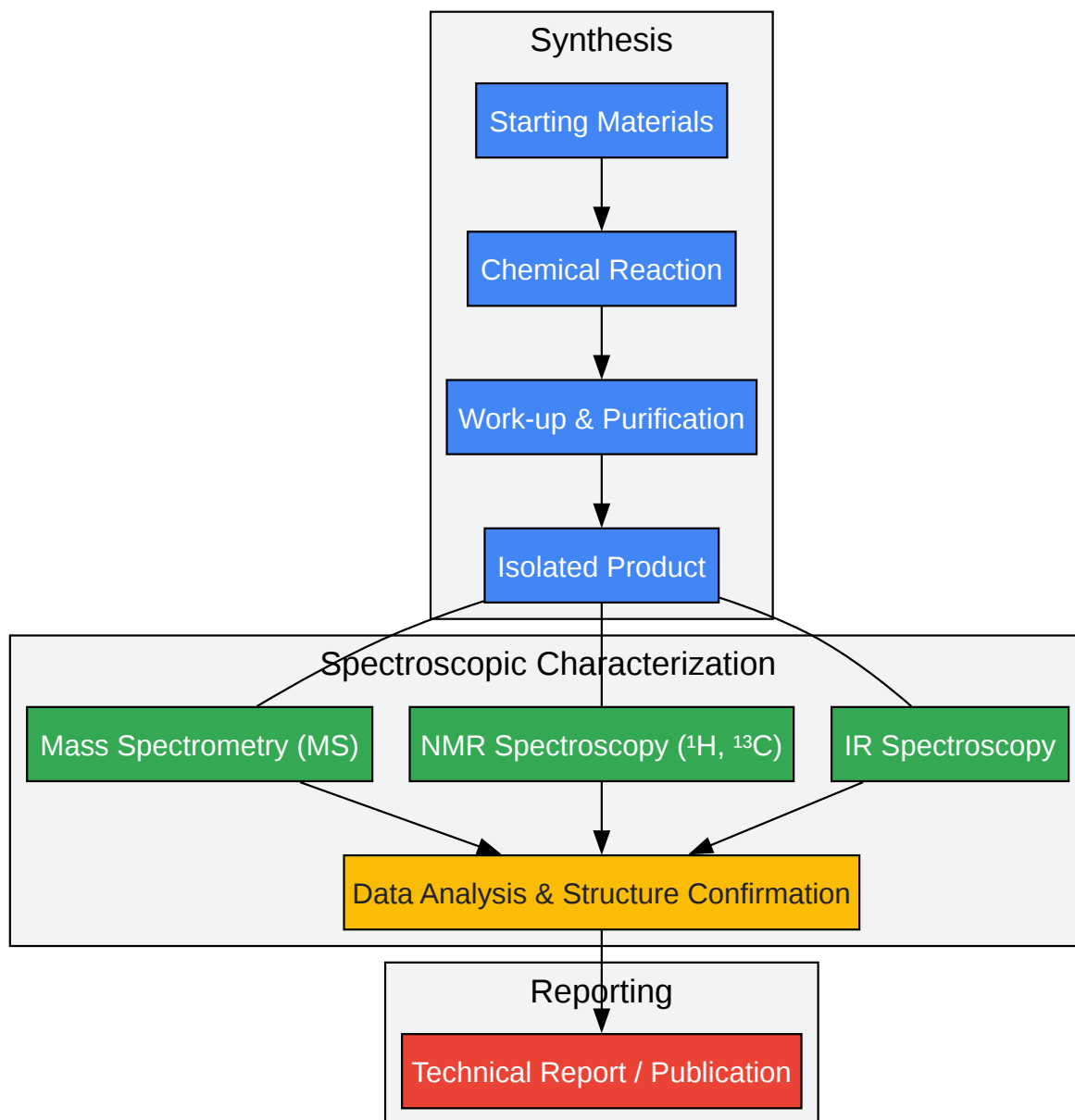
Procedure (for solid sample using KBr pellet):

- A small amount of the sample (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- The mixture is pressed into a thin, transparent pellet using a hydraulic press.
- The KBr pellet is placed in the sample holder of the FTIR spectrometer.
- A background spectrum of the empty sample holder (or a pure KBr pellet) is recorded.
- The IR spectrum of the sample is then recorded.

Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound.

Workflow for Synthesis and Spectroscopic Characterization



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A generalized workflow from synthesis to spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Analysis of 2-(Bromomethyl)naphthalene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b11863786#spectroscopic-data-nmr-ir-ms-of-2-bromomethyl-4-cyanonaphthalene>]

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